![molecular formula C20H18N2O3S B243997 N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as Motesanib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It was initially developed as an anti-cancer drug due to its ability to inhibit angiogenesis, the process of blood vessel formation that is essential for tumor growth and metastasis.
作用機序
Motesanib targets multiple N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, Motesanib prevents the formation of new blood vessels and disrupts the signaling pathways that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
Motesanib has been shown to have a variety of biochemical and physiological effects. In addition to its anti-angiogenic properties, it has been found to inhibit cell proliferation, induce apoptosis (programmed cell death), and enhance the immune response to cancer cells.
実験室実験の利点と制限
Motesanib is a potent inhibitor of multiple N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, making it a valuable tool for studying the role of these receptors in cancer biology. However, its effectiveness may vary depending on the type of cancer and the specific N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involved. Additionally, Motesanib may have off-target effects that could complicate experimental results.
将来の方向性
There are several areas of future research that could further elucidate the potential of Motesanib as an anti-cancer drug. These include:
1. Combination therapy: Motesanib may be more effective when used in combination with other anti-cancer drugs or therapies.
2. Biomarker identification: Identifying biomarkers that predict response to Motesanib could help personalize treatment and improve outcomes.
3. Mechanism of resistance: Understanding how cancer cells develop resistance to Motesanib could lead to the development of new therapies that overcome this resistance.
4. New indications: Motesanib may have potential for treating other diseases beyond cancer, such as age-related macular degeneration.
In conclusion, Motesanib is a promising anti-cancer drug that targets multiple N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide and inhibits angiogenesis. Its effectiveness has been demonstrated in pre-clinical and clinical trials, and there is potential for further research to improve its efficacy and identify new indications.
合成法
Motesanib can be synthesized through a multi-step process that involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenyl thiophene-2-carboxamide in the presence of a base to obtain the final product.
科学的研究の応用
Motesanib has been extensively studied for its anti-cancer properties and has shown promising results in pre-clinical and clinical trials. It has been found to inhibit the growth and metastasis of various types of cancers, including lung, breast, and thyroid cancer.
特性
分子式 |
C20H18N2O3S |
---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
N-[4-[(2-methoxy-3-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c1-13-5-3-6-16(18(13)25-2)19(23)21-14-8-10-15(11-9-14)22-20(24)17-7-4-12-26-17/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
NLYQICODDLSNET-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。